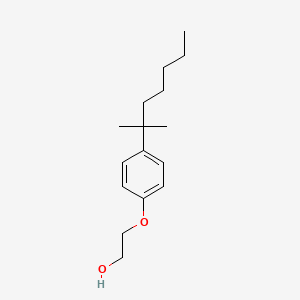
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . Major products formed from these reactions include phenolic compounds, alcohol derivatives, and ether derivatives .
Aplicaciones Científicas De Investigación
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is extensively used in scientific research, including:
Chemistry: It is used as a solubilizing agent for various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction protocols.
Medicine: It is used in the inactivation of blood-borne viruses, ensuring the safety of laboratory workers.
Industry: It is utilized in the formulation of cleaning agents and detergents.
Mecanismo De Acción
The compound exerts its effects by disrupting lipid membranes, leading to the solubilization of membrane-bound proteins and other cellular components . This disruption is achieved through the interaction of the hydrophobic tail of the compound with the lipid bilayer, causing membrane destabilization .
Comparación Con Compuestos Similares
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is unique due to its specific structure and properties. Similar compounds include:
Ethanol, 2-(4-methylphenoxy)-: Another non-ionic detergent with similar solubilizing properties.
Phenoxyethanol: A simpler compound used as a preservative and solvent.
Nonylphenol ethoxylates: A group of non-ionic surfactants with varying chain lengths and properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its effectiveness and versatility .
Propiedades
Número CAS |
93633-23-9 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2-[4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-11-16(2,3)14-7-9-15(10-8-14)18-13-12-17/h7-10,17H,4-6,11-13H2,1-3H3 |
Clave InChI |
JLROQICBCPMTDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


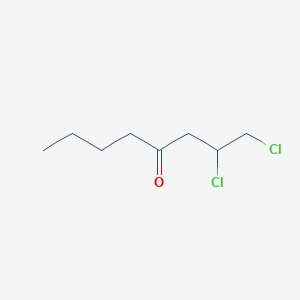

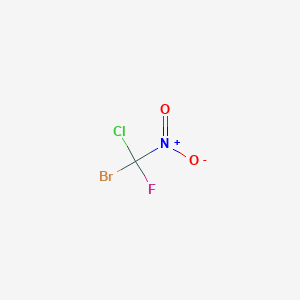
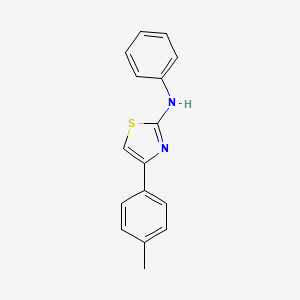
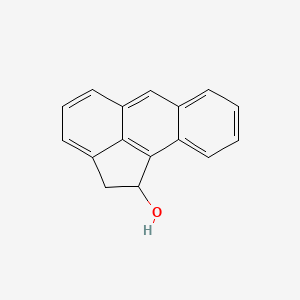
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
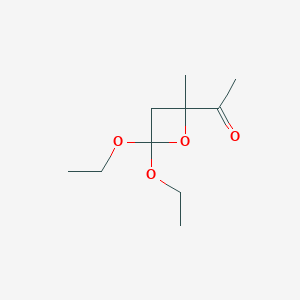
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)


![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
